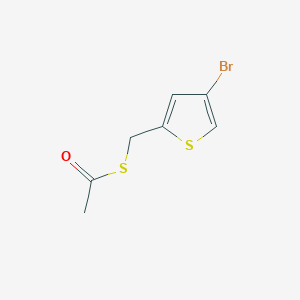
potassium;trifluoro(methyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “potassium;trifluoro(methyl)boranuide” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;trifluoro(methyl)boranuide” involves specific chemical reactions and conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Reagent Selection: Specific reagents are chosen based on the desired chemical transformations.
Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to achieve the best results.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical processes. These methods are designed to maximize yield and minimize costs. Key steps include:
Raw Material Procurement: Sourcing high-quality raw materials.
Process Optimization: Using advanced techniques to optimize reaction conditions.
Quality Control: Ensuring the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “potassium;trifluoro(methyl)boranuide” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other chemical entities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and other nucleophiles are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can have various applications in different fields.
Wissenschaftliche Forschungsanwendungen
Compound “potassium;trifluoro(methyl)boranuide” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in biological studies and experiments.
Industry: Utilized in the production of various industrial products.
Wirkmechanismus
The mechanism of action of compound “potassium;trifluoro(methyl)boranuide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biochemical and physiological changes, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
Each of these compounds has its own set of characteristics and applications, making them distinct from compound “potassium;trifluoro(methyl)boranuide”.
Eigenschaften
IUPAC Name |
potassium;trifluoro(methyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFVHVGFQJMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-azaniumyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B7827454.png)
![(2Z)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B7827462.png)
![2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-](/img/structure/B7827465.png)
![3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)








![5-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7827540.png)
